2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C15H14N4O3 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H14N4O3/c1-11-7-8-16-15-17-13(18-19(11)15)14(20)22-10-9-21-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 |
InChI Key |
OCAAUCHVEYCQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)C(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be represented as follows:
- Molecular Formula : C12H14N4O3
- Molecular Weight : 258.27 g/mol
The biological activity of 2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is attributed to its ability to interact with various molecular targets involved in critical cellular processes:
- Inhibition of Key Enzymes : This compound has shown potential in inhibiting enzymes such as JAK1 and JAK2, which are crucial in cytokine signaling pathways. This inhibition can lead to altered gene expression and cellular proliferation.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by disrupting key signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for 2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate and related compounds:
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of related triazolo-pyrimidine derivatives:
-
Anticancer Activity : A study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines (MGC-803, HCT-116, MCF-7). The most active compound exhibited IC50 values significantly lower than those of standard chemotherapeutics (e.g., 5-FU) .
- Mechanism : The compound inhibited the ERK signaling pathway leading to reduced cell proliferation and increased apoptosis.
- Antimicrobial Activity : Another research focused on the antimicrobial properties of triazolo-pyrimidines against various pathogens. The derivatives displayed notable inhibitory zones against both bacterial and fungal strains .
- Anticonvulsant Properties : Compounds with similar structures were tested for their anticonvulsant activity using the pentylenetetrazole model. Some derivatives showed promising results with low neurotoxicity compared to traditional anticonvulsants .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of 2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in antiviral therapy, particularly against the influenza virus. Research has shown that derivatives of this compound can disrupt the RNA-dependent RNA polymerase (RdRP) activity of the influenza A virus by targeting the PA-PB1 interface. This interaction is crucial for viral replication and presents a promising therapeutic target.
Case Study: Influenza A Virus
A study demonstrated that compounds based on this scaffold exhibited significant antiviral activity by inhibiting the interaction between the PA and PB1 subunits of the viral polymerase. The binding affinity was enhanced through hydrophobic interactions and hydrogen bonding, making these compounds potential candidates for further development as antiviral agents against influenza .
Anticancer Activity
The anticancer properties of 2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate have been explored in various cancer cell lines. Preliminary investigations indicate that this compound can inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 18.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents with specific targeting capabilities.
Anti-inflammatory Properties
The structure of 2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate suggests potential anti-inflammatory effects. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory processes.
Antimicrobial Activity
There is emerging evidence that compounds related to 2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibit antimicrobial properties against a range of bacterial strains. This potential is particularly relevant in an era where antibiotic resistance is a growing concern.
Case Study: Antimicrobial Efficacy
Research has shown that derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The exact mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Synthesis and Functionalization
The synthesis of 2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves multi-step reactions that allow for functionalization at various positions on the triazole and pyrimidine rings. This versatility facilitates the development of tailored compounds with enhanced biological activities.
Synthesis Overview
The synthetic routes typically involve:
- Formation of the triazole ring via cyclization reactions.
- Subsequent functionalization to introduce phenoxyethyl groups.
- Final carboxylation to yield the desired product.
This synthetic flexibility is essential for optimizing pharmacological profiles and enhancing bioavailability .
Chemical Reactions Analysis
Reaction Mechanism
-
Step 1 : Activation of the carboxylic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM).
-
Step 2 : Nucleophilic attack by 2-phenoxyethanol, forming the ester bond.
-
Step 3 : Purification via column chromatography (0–5% methanol in DCM), yielding the product as a tan oil that solidifies upon standing .
Reaction Scheme
Key Data
| Parameter | Value |
|---|---|
| Yield | 57% |
| Reaction Time | Not specified (standard conditions) |
| Purification Method | Column chromatography |
| NMR Data (¹H, 400 MHz) | δ 7.22–7.16 (m, 2H), 6.95 (s, 1H), 6.72–6.69 (m, 2H), 4.60–4.50 (m, 2H), 2.75 (s, 3H), 2.72 (s, 3H) |
Structural and Functional Insights
The molecule’s reactivity is influenced by:
-
Triazolopyrimidine core : Aromaticity and electron-deficient nature facilitate electrophilic substitutions.
-
Ester group : Susceptible to hydrolysis or transesterification under acidic/basic conditions .
-
Phenoxyethyl chain : Provides lipophilicity and potential for further functionalization (e.g., ether cleavage or aromatic substitutions) .
Critical Analysis of Data Gaps
-
No studies on photochemical or electrochemical reactivity.
-
Limited data on stability under physiological conditions.
-
Scope for exploring catalytic asymmetric synthesis methods.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Triazolopyrimidine Derivatives
Key Observations:
Functional Group Impact: Carboxylate esters (e.g., 2-phenoxyethyl, ethyl, methyl esters) enhance lipophilicity, influencing membrane permeability and agrochemical efficacy . Morpholinomethyl and piperidinomethyl groups in triazolopyrimidinones increase solubility and modulate electrochemical redox potentials .
Substituent Position Effects: Methyl groups at position 7 (as in the target compound) vs. Chloro and nitro substituents (e.g., in energetic materials) introduce electron-withdrawing effects, shifting applications toward explosives or reactive intermediates .
Table 2: Activity Profiles of Selected Derivatives
Key Insights:
- Herbicidal Activity : Sulfonamide derivatives (e.g., 8a–8f) show superior herbicidal activity compared to carboxylate esters, likely due to stronger ALS binding via sulfonamide’s hydrogen-bonding capacity .
- Antimicrobial Potential: Carboxamide derivatives (e.g., compound 11) demonstrate potent antituberculosis activity, whereas carboxylate esters are less explored in this domain .
- Electrochemical Behavior: Morpholine-substituted triazolopyrimidinones (S3-TP) exhibit lower oxidation potentials (−0.42 V) than non-polar derivatives, suggesting enhanced metabolic stability .
Preparation Methods
Cyclocondensation of 5-Amino-1H-1,2,4-Triazole with 1,3-Diketones
A key route involves reacting 5-amino-1H-1,2,4-triazole (3 ) with 1-phenylbutane-1,3-dione (2 ) in acetic acid under reflux (Scheme 1). This yields ethyl 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate (4 ), where the methyl group at C7 originates from the acetyl moiety of the diketone. Modifications to this method include substituting phenyl groups with hydrogen or heteroaromatic rings to adjust electronic properties.
Reaction Conditions
Chlorination and Functionalization
Intermediate 4 is hydrolyzed to the carboxylic acid (5 ) using NaOH/EtOH. Subsequent treatment with SOCl₂ or PCl₅ converts 5 into the reactive acid chloride (6 ), a precursor for esterification.
Esterification: Introducing the 2-Phenoxyethyl Group
The 2-phenoxyethyl ester moiety is introduced via nucleophilic acyl substitution using 2-phenoxyethanol.
Direct Esterification via Acid Chloride
The acid chloride (6 ) reacts with 2-phenoxyethanol in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base (Scheme 2). This method ensures high regioselectivity and avoids side reactions.
Optimized Protocol
Alternative Route: Mitsunobu Reaction
For sterically hindered alcohols, the Mitsunobu reaction (DEAD, PPh₃) couples the carboxylic acid (5 ) directly with 2-phenoxyethanol. However, this method is less efficient (yield: 50–60%) due to competing side reactions.
Spectroscopic Characterization and Validation
Synthesized compounds are validated using:
-
¹H/¹³C NMR : Methyl groups at C7 appear as singlets at δ 2.5–2.7 ppm.
-
HRMS : Molecular ion peaks align with theoretical m/z for C₁₅H₁₄N₄O₃ (e.g., [M+H]⁺ = 314.1012).
-
X-ray Crystallography : Confirms the planar triazolopyrimidine core and ester orientation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid Chloride Route | High yield, scalability | Requires strict anhydrous conditions | 85–90% |
| Mitsunobu Reaction | No acid chloride handling | Lower yield, costly reagents | 50–60% |
| Direct Cyclization | Single-step for core synthesis | Limited to specific substituents | 60–75% |
Q & A
Q. What are the key considerations for synthesizing 2-Phenoxyethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Core formation : Cyclization of pyrimidine precursors under reflux conditions (e.g., using ethanol or DMF as solvents) to generate the triazolo[1,5-a]pyrimidine core .
- Functionalization : Attaching the phenoxyethyl group via nucleophilic substitution or esterification. For example, reacting the core with 2-phenoxyethyl chloride in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Critical parameters : Reaction time, temperature, and stoichiometric ratios must be optimized to avoid side products like unsubstituted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions (e.g., methyl at C7, phenoxyethyl at C2). For example, the methyl group typically appears as a singlet at δ ~2.5 ppm in 1H NMR .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~342) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with space group P1 and unit cell parameters a = 7.588 Å, b = 10.730 Å, c = 14.883 Å) .
Validation : Compare spectral data with structurally analogous compounds, such as ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate .
Advanced Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential therapeutic applications?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified groups (e.g., replacing phenoxyethyl with benzylsulfanyl or trifluoromethyl) and test bioactivity .
- Biological Assays : Screen analogs for enzyme inhibition (e.g., kinase or cannabinoid receptor assays) using in vitro models. For example, triazolopyrimidines with methyl groups show enhanced CB2 receptor binding .
- Computational Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, leveraging crystal structure data (e.g., PDB ID 4PHU) .
Data Interpretation : Correlate electronic effects (e.g., electron-withdrawing substituents) with activity trends using Hammett plots .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer :
- Contradiction Analysis :
- Repeat Experiments : Confirm reproducibility under identical conditions (e.g., solvent purity, temperature control) .
- Advanced NMR : Use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm coupling between the methyl group and pyrimidine carbons .
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Case Study : A reported melting point of 221–223°C for a related compound was confirmed via differential scanning calorimetry (DSC) after initial discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
